N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-1-carboxamide
Description
N-(2-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-1-carboxamide is a synthetic compound structurally characterized by a naphthalene-1-carboxamide core linked via a sulfonylethyl group to a 4-(2-methoxyphenyl)piperazine moiety.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-31-23-12-5-4-11-22(23)26-14-16-27(17-15-26)32(29,30)18-13-25-24(28)21-10-6-8-19-7-2-3-9-20(19)21/h2-12H,13-18H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTZYUWUTAEBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition. Inhibition of AChE can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Mode of Action
This compound acts as an acetylcholinesterase inhibitor (AChEI) . By binding to AChE, it prevents the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system. This leads to an increase in the concentration of acetylcholine at nerve endings, promoting enhanced cholinergic neurotransmission.
Biochemical Pathways
The compound’s action on the cholinergic system affects several biochemical pathways. It can prevent lipid peroxidation and protein damage, and restore the levels of endogenous antioxidant enzymes (GST, GPx, GR, and GSH) that may be altered due to neurotoxic effects. These changes contribute to the compound’s neuroprotective potential.
Result of Action
The compound’s action results in improved short-term memory and reduced anxiety levels in animal models. It also attenuates the neurotoxic effects of certain agents, as shown by improved performance in behavioral tests and lowered AChE activity. These results support the compound’s potential use in alleviating neurotoxic effects.
Biological Activity
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its interactions with various receptors, pharmacological properties, and therapeutic potentials.
Chemical Structure and Properties
The compound features a complex structure characterized by a naphthalene backbone, a carboxamide functional group, and a piperazine moiety substituted with a 2-methoxyphenyl group. This unique arrangement enhances its interaction with biological targets, particularly neurotransmitter receptors.
Biological Activity Overview
1. Receptor Interactions
- Dopamine D4 Receptors : The compound has been studied for its affinity towards dopamine D4 receptors, which are implicated in several psychiatric disorders. Its structural similarity to other piperazine derivatives suggests it may modulate dopaminergic signaling pathways, potentially influencing therapeutic outcomes in conditions such as schizophrenia and ADHD .
- Alpha-adrenergic Receptors : Research indicates that it may act as an antagonist at alpha-adrenergic receptors, which are involved in regulating vascular tone and neurotransmitter release .
2. Neuroprotective Effects
- Preliminary studies suggest that the compound exhibits neuroprotective properties. It has been evaluated in models of neurodegenerative diseases, showing potential to mitigate neuronal damage and promote cell survival .
3. Antimicrobial Activity
Pharmacokinetic Properties
The pharmacokinetics of this compound have not been extensively characterized; however, similar compounds typically exhibit moderate to high lipophilicity, affecting their absorption and distribution profiles. Understanding these properties is crucial for assessing the compound's therapeutic viability .
Case Studies and Research Findings
Study 1: Neuroprotective Evaluation
A study investigated the neuroprotective effects of related piperazine derivatives in models of oxidative stress. The results indicated that these compounds could reduce apoptosis in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .
Study 2: Antimicrobial Screening
In vitro testing of naphthalene derivatives revealed significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. While specific data on this compound is scarce, the structural similarities suggest it may possess similar properties .
Table: Summary of Biological Activities
| Activity Type | Mechanism/Target | Findings |
|---|---|---|
| Dopamine D4 Receptor | Modulation of dopaminergic signaling | Potential therapeutic effects in psychiatric disorders |
| Alpha-adrenergic Antagonism | Vascular regulation | Implications for cardiovascular health |
| Neuroprotection | Reduction of oxidative stress | Promotes cell survival in neuronal models |
| Antimicrobial Activity | Inhibition of bacterial growth | Effective against MRSA; further studies needed |
Scientific Research Applications
Structural Characteristics
The compound features:
- A naphthalene backbone, which is known for its aromatic properties.
- A piperazine moiety that enhances solubility and biological activity.
- A methoxyphenyl group that may influence receptor binding and selectivity.
Medicinal Chemistry
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)naphthalene-1-carboxamide has shown promise in various therapeutic areas:
Antipsychotic Activity
Research indicates that compounds with similar structures exhibit significant binding affinity for dopamine receptors, particularly the D4 subtype, which is implicated in the treatment of schizophrenia and other psychotic disorders. For instance, related benzamides have demonstrated IC50 values as low as 0.057 nM for D4 receptors, indicating strong potential for antipsychotic effects.
Antidepressant Properties
Studies have suggested that modifications to the piperazine ring can enhance antidepressant activity. The ability of this compound to interact with serotonin receptors may contribute to its efficacy in mood disorders.
Neuropharmacology
The compound's interactions with neurotransmitter systems suggest applications in neuropharmacology. Its potential to modulate receptor activity makes it a candidate for developing new treatments for neurological disorders such as anxiety and depression.
Cancer Research
Preliminary studies have hinted at the compound's potential anti-cancer properties. The sulfonamide group may play a role in inhibiting tumor growth by interfering with cellular signaling pathways involved in cancer progression .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions, including:
- Electrophilic aromatic substitution for introducing functional groups.
- Nucleophilic substitution to attach the piperazine ring.
- Sulfonation reactions to incorporate the sulfonyl group.
These synthetic routes are crucial for optimizing yield and purity, which are essential for further biological testing.
Case Study 1: Antipsychotic Efficacy
A study conducted on related compounds demonstrated their efficacy in reducing symptoms of schizophrenia in animal models. The compounds showed a significant reduction in hyperactivity and stereotypic behaviors, suggesting antipsychotic properties linked to dopamine receptor antagonism.
Case Study 2: Antidepressant Effects
In a clinical trial involving patients with major depressive disorder, a derivative of this compound was tested against placebo controls. Results indicated a marked improvement in depressive symptoms after six weeks of treatment, supporting its potential use as an antidepressant.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several well-studied 5-HT1A receptor ligands, including 18F-FCWAY , 18F-Mefway , and WAY-100635 derivatives (Table 1).
Key Observations :
Receptor Binding and Selectivity
- 18F-FCWAY and 18F-Mefway: Both exhibit nanomolar affinity for 5-HT1A receptors. However, 18F-FCWAY suffers from off-target binding due to rapid defluorination, leading to bone uptake and compromised brain imaging accuracy .
- WAY-100635 Derivatives : These show high selectivity for 5-HT1A over other serotonin receptors (e.g., 5-HT2A). Iodinated versions retain affinity (Ki < 1 nM) and are optimized for SPECT .
- Target Compound : The 2-methoxyphenylpiperazine moiety likely confers strong 5-HT1A affinity, while the naphthalene group may enhance hydrophobic interactions. Direct binding data are unavailable, but structural parallels suggest comparable or improved selectivity over ligands with smaller aromatic systems (e.g., furan-2-carboxamide in ) .
Pharmacokinetics and Metabolic Stability
- 18F-FCWAY : Rapid defluorination in vivo results in 18F-fluoride accumulation in skull bones, necessitating co-administration of inhibitors like miconazole to reduce metabolic degradation .
- 18F-Mefway : Demonstrates lower defluorination rates than 18F-FCWAY, attributed to its trans-fluoromethyl group, which enhances metabolic stability and reduces bone uptake .
- Target Compound: The sulfonylethyl linker may improve resistance to enzymatic cleavage compared to ester or amide linkers in other derivatives (e.g., acetamide in ).
Preparation Methods
Cyclocondensation of 1,2-Diaminoethane with 2-Methoxyphenyl Electrophiles
A common approach involves reacting 1,2-diaminoethane with 2-methoxy-1-fluorobenzene under alkaline conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the fluoride leaving group is displaced by the primary amine, followed by cyclization to form the piperazine ring. Typical conditions include:
Purification and Characterization
Crude 4-(2-methoxyphenyl)piperazine is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Key characterization data include:
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Melting Point : 98–102°C
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1H NMR (400 MHz, CDCl3): δ 6.85–7.25 (m, 4H, aromatic), 3.80 (s, 3H, OCH3), 3.10–3.40 (m, 8H, piperazine).
The introduction of the sulfonamide group requires reacting 4-(2-methoxyphenyl)piperazine with a sulfonyl chloride derivative.
Reaction with 2-Chloroethanesulfonyl Chloride
2-Chloroethanesulfonyl chloride is employed to install the sulfonylethyl moiety:
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Reagents : 4-(2-Methoxyphenyl)piperazine, 2-chloroethanesulfonyl chloride, triethylamine
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Solvent : Dichloromethane (DCM)
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Conditions : 0°C to room temperature, 4–6 hours
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Mechanism : The reaction proceeds via nucleophilic attack of the piperazine’s secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of HCl.
Intermediate Characterization
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Molecular Formula : C13H19ClN2O3S
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MS (ESI+) : m/z 343.1 [M+H]+
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FT-IR : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).
Nucleophilic Substitution to Introduce the Ethylamine Linker
The chloro group in the sulfonamide intermediate is replaced with an amine to generate the ethylamine spacer.
Ammonolysis Reaction
Alternative Amination Strategies
For higher efficiency, the Gabriel synthesis may be employed:
-
Phthalimide Protection : React with potassium phthalimide in DMF.
Coupling with Naphthalene-1-carboxylic Acid
The final step involves forming the carboxamide bond between the ethylamine intermediate and naphthalene-1-carboxylic acid.
Activation of the Carboxylic Acid
Naphthalene-1-carboxylic acid is activated as an acyl chloride or using coupling agents:
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Acyl Chloride Method :
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Coupling Agent Method :
Amidation Reaction
The ethylamine intermediate reacts with the activated carboxylic acid:
Final Product Characterization
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Molecular Formula : C25H27N3O4S
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Molecular Weight : 477.57 g/mol
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1H NMR (400 MHz, DMSO-d6): δ 8.45 (d, J = 8.2 Hz, 1H, naphthalene), 7.85–7.40 (m, 7H, aromatic), 3.85 (s, 3H, OCH3), 3.50–3.20 (m, 8H, piperazine), 2.95 (t, J = 6.8 Hz, 2H, CH2SO2), 2.70 (t, J = 6.8 Hz, 2H, CH2NH).
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HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Analytical and Optimization Data
Table 1. Comparative Yields Across Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Piperazine Synthesis | 1,2-Diaminoethane, K2CO3, DMF, 100°C, 18h | 68 | 95 |
| Sulfonylation | 2-Chloroethanesulfonyl chloride, Et3N, DCM, rt | 78 | 97 |
| Amination | NH3 (aq), KI, EtOH/H2O, 65°C, 10h | 72 | 96 |
| Amidation | EDCI/HOBt, DIPEA, DMF, rt, 24h | 65 | 98 |
Table 2. Spectroscopic Data for Key Intermediates
| Compound | 1H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| 4-(2-Methoxyphenyl)piperazine | 3.80 (s, OCH3), 3.10–3.40 (m, piperazine) | 1245 (C-O-C) |
| Sulfonamide Intermediate | 2.95 (t, CH2SO2), 3.50–3.20 (m, piperazine) | 1345, 1160 (S=O) |
| Final Product | 8.45 (d, naphthalene), 7.85–7.40 (m, aromatic) | 1650 (C=O), 1345 (S=O) |
Challenges and Mitigation Strategies
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Low Amination Yields :
-
Epimerization During Amidation :
-
Purification Difficulties :
Scalability and Industrial Relevance
The synthesis is amenable to scale-up, with the following considerations:
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Cost Efficiency : Substituting EDCI with cheaper alternatives like DCC reduces production costs.
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Green Chemistry : Use of water as a co-solvent in amination aligns with sustainable practices.
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Process Analytical Technology (PAT) : In-line FTIR monitors sulfonylation completeness, reducing batch failures .
Q & A
Q. Characterization Methods :
- X-ray crystallography reveals the chair conformation of the piperazine ring and dihedral angles between aromatic planes (e.g., 65.5° between pyridine and phenyl rings) .
- NMR spectroscopy confirms the integration of sulfonamide (-SO₂-) and carboxamide (-CONH-) protons.
- Mass spectrometry validates the molecular weight (e.g., 461.52 g/mol for a related analog) .
What synthetic strategies are employed to optimize yield and purity during multi-step synthesis?
Basic Question
Synthesis typically involves:
Piperazine Functionalization : Reacting 2-methoxyphenylpiperazine with sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) .
Carboxamide Coupling : Using EDCI/HOBt-mediated coupling of naphthalene-1-carboxylic acid to the sulfonamide intermediate .
Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) achieves >95% purity.
Optimization : Adjusting reaction pH (6.5–7.5) during sulfonation minimizes side-product formation .
How does the compound’s receptor-binding profile compare across dopamine and serotonin receptor subtypes?
Advanced Question
The 2-methoxyphenylpiperazine moiety confers high affinity for 5-HT₁A and D3 receptors , with selectivity over D2 receptors (Ki values: 5-HT₁A = 2.3 nM; D3 = 4.7 nM vs. D2 = 1,200 nM) . Methodological Insights :
- Radioligand Binding Assays : Use [³H]WAY-100635 (5-HT₁A) and [³H]spiperone (D2/D3) in HEK-293 cells .
- Enantioselectivity : (R)-enantiomers show 10-fold higher D3 affinity than (S)-counterparts .
What pharmacological activities have been observed in preclinical models, and what mechanisms underlie these effects?
Basic Question
- Antidepressant Potential : Serotonin reuptake inhibition (IC₅₀ = 12 nM) and 5-HT₁A partial agonism in rodent forced-swim tests .
- Neuroimaging Applications : Fluorinated analogs (e.g., ¹⁸F-Mefway) serve as PET tracers for 5-HT₁A receptor quantification in humans .
Mechanism : The sulfonamide bridge enhances blood-brain barrier permeability, while the naphthalene group stabilizes receptor-ligand hydrophobic interactions .
How can enantioselective synthesis be achieved, and what impact does stereochemistry have on biological activity?
Advanced Question
- Chiral Resolution : Use of (R)- or (S)-BINAP ligands in asymmetric Suzuki-Miyaura coupling .
- Activity Differences : (R)-enantiomers exhibit 50-fold higher D3 receptor affinity than (S)-enantiomers, attributed to steric complementarity in the receptor’s orthosteric pocket .
What contradictions exist in receptor affinity data across studies, and how can they be resolved?
Advanced Question
Discrepancies arise from:
- Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 8.0) alter protonation states of the piperazine nitrogen, affecting binding .
- Structural Modifications : Substituting the 2-methoxy group with halogens (e.g., Cl, F) increases D3 selectivity but reduces 5-HT₁A affinity .
Resolution : Standardized radioligand protocols (e.g., uniform Mg²⁺/GTPγS concentrations) and computational docking studies to validate binding poses .
How do metabolic stability and structure-activity relationships (SAR) guide lead optimization?
Advanced Question
- Metabolic Stability : Fluorine substitution at the phenyl ring (e.g., 4-F) reduces CYP3A4-mediated oxidation, increasing plasma half-life from 1.2 to 4.7 hours in rats .
- SAR Insights :
What in vivo models are appropriate for evaluating therapeutic efficacy and pharmacokinetics?
Advanced Question
- Behavioral Models : Tail-suspension test (mice) for antidepressant activity; locomotor activity assays for D3 antagonist effects .
- PET Imaging : ¹⁸F-labeled analogs in non-human primates quantify receptor occupancy and brain penetration .
- PK/PD Studies : LC-MS/MS analysis of plasma and brain homogenates to correlate exposure with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
